molecular formula C14H12N4O3 B14953055 6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol

6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol

Cat. No.: B14953055
M. Wt: 284.27 g/mol
InChI Key: MNBNHZTYIJQRMH-UHFFFAOYSA-N
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Description

6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol is a complex organic compound with a unique structure that combines elements of pyrimidine, quinoline, and dioxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, which undergoes a series of reactions including alkylation, cyclization, and imination to form the desired compound. The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the complex ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds with altered electronic properties.

Scientific Research Applications

6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its electronic properties can be exploited in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with nucleic acids and proteins.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2-imino-2,6-dihydro[1,3]dioxolo[4,5-g]pyrimido[5,4-c]quinolin-4-ol is unique due to its combination of pyrimidine, quinoline, and dioxolane rings, which confer distinct electronic and steric properties. This makes it particularly versatile for applications in medicinal chemistry and materials science, where such properties are highly desirable.

Properties

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

4-amino-9-ethyl-13,15-dioxa-3,5,9-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,7,10,12(16)-hexaen-6-one

InChI

InChI=1S/C14H12N4O3/c1-2-18-5-8-12(16-14(15)17-13(8)19)7-3-10-11(4-9(7)18)21-6-20-10/h3-5H,2,6H2,1H3,(H2,15,17,19)

InChI Key

MNBNHZTYIJQRMH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=NC(=NC2=O)N)C3=CC4=C(C=C31)OCO4

Origin of Product

United States

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